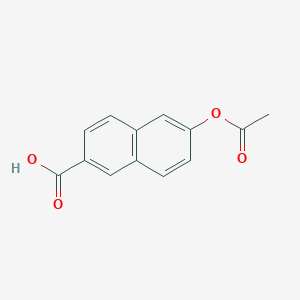

6-Acetoxy-2-naphthoic Acid

Description

Properties

IUPAC Name |

6-acetyloxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8(14)17-12-5-4-9-6-11(13(15)16)3-2-10(9)7-12/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTLBCXRDNIJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066183 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17295-26-0 | |

| Record name | 6-(Acetyloxy)-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17295-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017295260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetoxy-2-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Acetoxy-2-naphthoic acid from 6-hydroxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-acetoxy-2-naphthoic acid, a key intermediate in the production of various pharmaceuticals, from its precursor, 6-hydroxy-2-naphthoic acid. This document details the chemical transformation, experimental protocols, and reaction parameters based on established principles of organic synthesis.

Introduction

The acetylation of phenolic hydroxyl groups is a fundamental and widely utilized transformation in organic chemistry. In the context of pharmaceutical synthesis, the conversion of 6-hydroxy-2-naphthoic acid to this compound serves as a critical step in the preparation of several active pharmaceutical ingredients. This guide outlines the prevalent and efficient method for this conversion, employing acetic anhydride as the acetylating agent. The reaction is typically facilitated by a base catalyst, such as pyridine, or a solid acid catalyst.

Reaction Scheme and Mechanism

The synthesis of this compound from 6-hydroxy-2-naphthoic acid is an esterification reaction, specifically an O-acetylation. The overall transformation is depicted below:

Reaction:

6-hydroxy-2-naphthoic acid + Acetic Anhydride → this compound + Acetic Acid

The reaction mechanism, when catalyzed by a base such as pyridine, proceeds via a nucleophilic acyl substitution. Pyridine activates the acetic anhydride and also acts as a base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide then attacks the acetylating agent.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the acetylation of 6-hydroxy-2-naphthoic acid. These values are derived from general procedures for the acetylation of phenols and may require optimization for specific laboratory conditions.

| Parameter | Value/Range | Notes |

| Reagents | ||

| 6-hydroxy-2-naphthoic acid | 1 equivalent | Starting material |

| Acetic Anhydride | 1.1 - 2.0 equivalents | Acetylating agent. Using a slight excess ensures complete conversion. |

| Catalyst | Catalytic to solvent amount | Pyridine is commonly used as both a catalyst and a solvent. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature and then allowed to warm to room temperature. |

| Reaction Time | 1 - 12 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |

| Solvent | Pyridine or an inert solvent like Dichloromethane | Pyridine can serve as both the catalyst and the solvent. |

| Outcome | ||

| Yield | > 90% (expected) | Yields are typically high for this type of reaction. |

| Purification | Recrystallization or Column Chromatography | The crude product is purified to remove excess reagents and byproducts. |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Method 1: Acetylation using Acetic Anhydride and Pyridine

This is a classic and highly effective method for the acetylation of phenols.

Materials:

-

6-hydroxy-2-naphthoic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography (if necessary)

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxy-2-naphthoic acid (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Upon completion, cool the reaction mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of Acetylation

The diagram below illustrates the key steps in the base-catalyzed acetylation of the hydroxyl group.

Caption: Simplified mechanism of base-catalyzed acetylation.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and purity requirements.

A Technical Guide to the Synthesis of Naphthoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Naphthoic acids and their derivatives are a critical class of compounds, serving as fundamental building blocks in medicinal chemistry, materials science, and the synthesis of fine chemicals.[1][2] Their rigid naphthalene scaffold provides a versatile platform for developing therapeutic agents, fluorescent probes, and specialized polymers.[1][3] This guide offers an in-depth review of the primary synthetic routes to the naphthoic acid core and key methodologies for its further derivatization, providing detailed experimental protocols, comparative data, and process visualizations to aid in methodological selection and application.

I. Core Synthetic Routes to Naphthoic Acid

The synthesis of the fundamental naphthoic acid structure can be achieved through several established methods, each with distinct advantages regarding starting materials, yield, and reaction conditions. The most common approaches include Grignard reagent carboxylation, oxidation of naphthalene derivatives, and direct carboxylation of naphthalene.

Grignard Reagent Carboxylation

This classical and reliable method involves the formation of a Grignard reagent from a bromonaphthalene, followed by its reaction with carbon dioxide to form the carboxylic acid.[4][5] It is a versatile method for preparing both 1- and 2-naphthoic acids.[5][6]

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel.

-

Procedure:

-

Place 24.3 g (1 gram-atom) of magnesium turnings into the flask and cover with 100 mL of anhydrous ether.[5]

-

To initiate the reaction, add 10 mL of 1-bromonaphthalene. Gentle warming may be necessary.[4][5]

-

Once the reaction begins, add a solution of 192 g (0.93 mole) of 1-bromonaphthalene in 500 mL of anhydrous ether at a rate that maintains a controlled but vigorous reflux. This addition typically takes 1.5 to 3 hours.[5]

-

After the addition is complete, continue stirring and refluxing for an additional 30 minutes.[5]

-

Dissolve the precipitated Grignard reagent by adding 533 mL of dry benzene.[5]

-

Cool the reaction mixture to -7°C using an ice-salt bath.[4]

-

Introduce a stream of dry carbon dioxide gas above the surface of the stirred mixture, ensuring the temperature does not rise above -2°C. The reaction is generally complete within 1.5 hours.[4][5]

-

Pour the reaction mixture into a flask containing 1 kg of crushed ice and 100 mL of concentrated sulfuric acid.[4]

-

Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers.[4]

-

Extract the 1-naphthoic acid from the combined organic layers using a sodium carbonate solution. The acid can then be precipitated by acidification.[4]

-

The crude product can be purified by recrystallization from toluene to yield a product with a melting point of 159-161°C.[5]

-

Oxidation of Naphthalene Derivatives

Oxidation of substituted naphthalenes, such as 1'-acetonaphthone or 1-methylnaphthalene, provides an alternative route to naphthoic acids. These methods can offer high yields and may utilize more readily available starting materials.[4]

-

Apparatus: A 10 mL two-neck round-bottom flask with a magnetic stirrer.

-

Procedure:

-

To the flask, add 1 mmol of 1'-acetonaphthone, 6 mmol of DMSO, 0.1 mmol of I₂, and 2 mL of chlorobenzene.[4]

-

Place the flask in an oil bath preheated to 130°C and stir for 3 hours.[4]

-

Cool the reaction to room temperature and add 2 mmol of tert-butylhydroperoxide (TBHP).[4]

-

Return the flask to the 130°C oil bath and continue the reaction for another 3 hours.[4]

-

After cooling, quench the reaction by adding water.[4]

-

Adjust the pH to ~11 with 0.1 M sodium hydroxide solution and wash the aqueous phase three times with diethyl ether.[4]

-

Adjust the pH of the aqueous phase to ~2 with 0.1 M hydrochloric acid and extract the product three times with diethyl ether.[4]

-

Combine the final ether extracts, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography.[4]

-

Direct Carboxylation of Naphthalene

A more modern and atom-economical approach involves the direct carboxylation of naphthalene using carbon dioxide, often catalyzed by a Lewis acid.[4][7] This method avoids the need for pre-functionalized naphthalenes and utilizes CO₂, a greenhouse gas, as a C1 source.[7]

-

Apparatus: A high-pressure reactor.

-

Procedure:

-

Add naphthalene and an organic solvent to the reactor.[7]

-

Seal the reactor and introduce carbon dioxide under pressure at a specified reaction temperature.[7]

-

After the reaction period, the mixture is worked up, typically involving acidification to precipitate the naphthoic acid.[7]

-

The product is then purified, often by column chromatography.[7]

-

II. Comparative Data on Naphthoic Acid Synthesis

The selection of a synthetic route often depends on factors like yield, reaction conditions, and scalability. The following table summarizes quantitative data for the primary methods of synthesizing 1-naphthoic acid.

| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification Method | Citation(s) |

| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO₂, Ether, Benzene | Reflux, then -7°C to -2°C | 68-70% | Recrystallization | [4][5] |

| Oxidation | 1'-Acetonaphthone | I₂, DMSO, t-BuOOH | 130°C, 6 hours | 84% | Column Chromatography | [4] |

| Industrial Oxidation | 1-Methylnaphthalene | Co, Mn, Br salts (catalyst), O₂ | 120-250°C, 0.2-3.5 MPa | ~80-93% | Industrial Purification | [4] |

| Direct Carboxylation | Naphthalene | CO₂, Lewis Acid (e.g., AlCl₃) | Varies with catalyst | 30-63% | Column Chromatography | [4][7] |

| Haloform Reaction | Methyl β-naphthyl ketone | NaOH, Cl₂ | 60-70°C | 87-88% | Recrystallization | [6] |

Note: The Haloform Reaction data is for the synthesis of β-naphthoic acid.

III. Synthesis of Naphthoic Acid Derivatives

Once the naphthoic acid core is synthesized, it can be converted into a vast array of derivatives, including esters, amides, and biaryl compounds, which are pivotal in drug development.[1][8]

Amide and Ester Formation

Standard coupling reactions are used to form amides and esters. Amide synthesis often employs coupling reagents to activate the carboxylic acid.[1]

-

Materials: 1-Naphthoic Acid (1 eq.), Amine (1-1.2 eq.), Coupling Reagent (e.g., HATU, 1.1 eq.), Non-nucleophilic base (e.g., DIPEA, 2-3 eq.), Anhydrous polar aprotic solvent (e.g., DMF).[1]

-

Procedure:

-

Dissolve 1-naphthoic acid in the anhydrous solvent under an inert atmosphere.[1]

-

Add the coupling reagent and the base, then stir at room temperature for 15-30 minutes to activate the acid.[1]

-

Add the desired amine to the reaction mixture.[1]

-

Monitor the reaction by TLC or LC-MS until completion.[1]

-

Perform an aqueous workup and extract the product with an organic solvent. The crude product is then purified by chromatography or recrystallization.[1]

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9][10] This reaction is instrumental in synthesizing complex biaryl derivatives of naphthoic acid.[9] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

-

Apparatus: A round-bottom flask, condenser, magnetic stirrer, and a heating mantle, all under an inert atmosphere (Argon or Nitrogen).[9]

-

Procedure:

-

In the flask, combine 1-Methoxy-4-bromo-2-naphthoic acid, the arylboronic acid (1.1 - 1.5 eq.), a base such as K₂CO₃ (2.0 - 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[9]

-

Add the solvent system (e.g., a 1,4-dioxane/water mixture) and degas the mixture.[9][11]

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).[11]

-

Cool the reaction, dilute with water, and extract the product with a solvent like ethyl acetate.[9]

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[9]

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]

- 8. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 6-Acetoxy-2-naphthoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Acetoxy-2-naphthoic acid, a key organic compound, in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, pharmaceutical formulation, and the development of dyes and other chemical products. This document offers a detailed examination of its solubility characteristics, experimental protocols for solubility determination, and a visual representation of the analytical workflow.

Introduction to this compound

This compound is an organic compound featuring a naphthalene backbone substituted with both a carboxylic acid and an acetoxy group.[1] It typically appears as a white to off-white crystalline solid.[1] While it has limited solubility in water, it is known to be soluble in organic solvents such as ethanol and acetone.[1] The presence of both the hydrophobic naphthalene ring and the polar functional groups gives it a nuanced solubility profile that is critical to understand for its effective use in research and industry.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility of 3-Hydroxy-2-naphthoic Acid in Alcohols

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 293.15 | 0.0895 | 0.0812 | 0.0715 | 0.0654 | 0.0632 | 0.0543 |

| 298.15 | 0.1031 | 0.0934 | 0.0823 | 0.0753 | 0.0728 | 0.0625 |

| 303.15 | 0.1188 | 0.1075 | 0.0948 | 0.0867 | 0.0838 | 0.0719 |

| 308.15 | 0.1368 | 0.1237 | 0.1091 | 0.0998 | 0.0965 | 0.0828 |

| 313.15 | 0.1576 | 0.1424 | 0.1256 | 0.1149 | 0.1111 | 0.0953 |

| 318.15 | 0.1815 | 0.1639 | 0.1446 | 0.1323 | 0.1279 | 0.1097 |

| 323.15 | 0.2091 | 0.1887 | 0.1665 | 0.1523 | 0.1473 | 0.1263 |

| 328.15 | 0.2410 | 0.2173 | 0.1917 | 0.1754 | 0.1696 | 0.1454 |

| 333.15 | 0.2776 | 0.2503 | 0.2208 | 0.2020 | 0.1953 | 0.1674 |

Table 2: Mole Fraction Solubility of 3-Hydroxy-2-naphthoic Acid in Other Organic Solvents

| Temperature (K) | Acetone | Acetic Acid | Methyl Acetate | Ethyl Acetate |

| 293.15 | 0.1432 | 0.0432 | 0.0765 | 0.0654 |

| 298.15 | 0.1652 | 0.0498 | 0.0881 | 0.0753 |

| 303.15 | 0.1905 | 0.0574 | 0.1015 | 0.0867 |

| 308.15 | 0.2197 | 0.0661 | 0.1170 | 0.0998 |

| 313.15 | 0.2534 | 0.0762 | 0.1348 | 0.1149 |

| 318.15 | 0.2922 | 0.0878 | 0.1554 | 0.1323 |

| 323.15 | 0.3370 | 0.1012 | 0.1792 | 0.1523 |

| 328.15 | 0.3886 | 0.1167 | 0.2066 | 0.1754 |

| 333.15 | 0.4481 | 0.1345 | 0.2382 | 0.2020 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

The Shake-Flask Method

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.

1. Materials and Apparatus:

-

This compound (or a suitable analogue) of high purity

-

Selected organic solvents of analytical grade

-

Thermostatically controlled shaker or water bath

-

Sealed vials or flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

2. Procedure:

-

An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, the samples are allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

The solubility is then calculated in terms of mass per volume (e.g., g/L) or moles per liter (mol/L).

The Gravimetric Method

The gravimetric method is a direct and highly accurate technique for solubility determination.

1. Materials and Apparatus:

-

This compound (or a suitable analogue) of high purity

-

Selected organic solvents of analytical grade

-

Thermostatically controlled water bath or oven

-

Sealed vials or flasks

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish or weighing boat

2. Procedure:

-

A saturated solution is prepared following steps 1-3 of the shake-flask method.

-

A known volume or mass of the clear, saturated filtrate is carefully transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the dish under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once all the solvent has evaporated, the dish containing the solid residue is weighed.

-

The mass of the dissolved solid is determined by subtracting the initial mass of the empty dish.

-

The solubility is then calculated as the mass of the solute per volume or mass of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method, which is the basis for both the shake-flask and gravimetric methods.

Caption: A generalized workflow for determining the solubility of a solid in a liquid.

The factors influencing the solubility of a compound like this compound are multifaceted, involving the interplay of solute and solvent properties. The following diagram illustrates these relationships.

Caption: Key factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: Acetylation of 6-Hydroxy-2-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acetylation of 6-hydroxy-2-naphthoic acid to synthesize 6-acetoxy-2-naphthoic acid. This reaction is a fundamental transformation in organic synthesis, often employed to protect the phenolic hydroxyl group or to modify the biological activity of the parent molecule. The resulting acetoxy derivative is a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.

Reaction Principle

The acetylation of 6-hydroxy-2-naphthoic acid involves the reaction of the phenolic hydroxyl group with an acetylating agent, typically acetic anhydride. The reaction can be catalyzed by either a strong acid, such as sulfuric acid, or a base, such as pyridine. In this protocol, we will detail the acid-catalyzed method, which is efficient for the acetylation of phenolic compounds.[1][2] The reaction proceeds via the formation of a more reactive electrophile from acetic anhydride, which is then attacked by the lone pair of electrons on the phenolic oxygen.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Hydroxy-2-naphthoic acid | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |

| Acetic Anhydride | Reagent Grade | e.g., Sigma-Aldrich, Fisher | Acetylating agent |

| Sulfuric Acid (concentrated) | ACS Reagent Grade | e.g., Sigma-Aldrich, VWR | Catalyst |

| Ethanol | Anhydrous | e.g., Fisher, VWR | Recrystallization solvent |

| Deionized Water | For workup and recrystallization | ||

| Conical flask (50 mL) | Reaction vessel | ||

| Water bath | For heating | ||

| Magnetic stirrer and stir bar | For mixing | ||

| Büchner funnel and flask | For filtration | ||

| Filter paper | For filtration | ||

| Beakers | |||

| Graduated cylinders | |||

| Glass stirring rod |

Experimental Protocol

This protocol is adapted from a similar procedure for the acetylation of 4-hydroxybenzoic acid.[1]

1. Reaction Setup:

- Place 2.0 g of dry 6-hydroxy-2-naphthoic acid into a 50 mL conical flask.

- Add 3.0 mL of acetic anhydride to the flask.[1]

- Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.[1]

2. Reaction:

- Swirl the flask to ensure thorough mixing of the reactants.

- Place the flask in a water bath preheated to 50-60°C.

- Stir the mixture for approximately 15-20 minutes.[1] The solid should dissolve, and the reaction should proceed.

3. Product Precipitation and Isolation:

- Remove the flask from the water bath and allow it to cool to room temperature.

- Slowly and carefully add 30 mL of cold deionized water to the reaction mixture while stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.

- Continue stirring until the precipitate, this compound, forms as a solid.

- Collect the solid product by vacuum filtration using a Büchner funnel.[1]

- Wash the solid with a small amount of cold deionized water to remove any residual acid and unreacted starting materials.

4. Purification (Recrystallization):

- Transfer the crude solid to a beaker.

- Dissolve the solid in a minimal amount of hot ethanol.[1]

- Slowly add warm deionized water to the ethanol solution until the solution becomes slightly cloudy.

- If a solid separates at this point, warm the mixture gently until it redissolves to obtain a clear solution.[1]

- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

- Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

5. Characterization:

- Determine the melting point of the dried product. The literature melting point of this compound can be used for comparison.

- Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the product.

Alternative Protocol: Pyridine-Catalyzed Acetylation

An alternative method involves using pyridine as both a solvent and a basic catalyst.[3][4]

-

Dissolve 6-hydroxy-2-naphthoic acid in dry pyridine.

-

Cool the solution to 0°C and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with methanol and then co-evaporate with toluene to remove pyridine.[4]

-

The workup involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

-

The organic layer is then dried and concentrated to yield the crude product, which can be purified by recrystallization as described above.

Quantitative Data Summary

| Parameter | Value | Unit | Notes |

| Mass of 6-Hydroxy-2-naphthoic acid | 2.0 | g | |

| Volume of Acetic Anhydride | 3.0 | mL | |

| Volume of conc. Sulfuric Acid | 1-2 | drops | Catalyst |

| Reaction Temperature | 50-60 | °C | |

| Reaction Time | 15-20 | min | |

| Volume of Water for Precipitation | 30 | mL | |

| Expected Yield | g | To be determined experimentally | |

| Theoretical Yield | ~2.45 | g | Based on 100% conversion |

| Melting Point | °C | To be determined experimentally |

Safety Precautions

-

Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Use it only in a fume hood.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 6-Acetoxy-2-naphthoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetoxy-2-naphthoic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its naphthalene core is a structural motif found in numerous active pharmaceutical ingredients (APIs). While its direct incorporation into final drug products is uncommon, it serves as a protected precursor to the highly versatile intermediate, 6-hydroxy-2-naphthoic acid. The acetoxy group can be readily hydrolyzed to a hydroxyl group, which is then further functionalized in multi-step syntheses. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically focusing on the pathways leading to Nabumetone and Naproxen.

Core Application: A Precursor to 6-Hydroxy-2-naphthoic Acid

The primary application of this compound in pharmaceutical synthesis is its role as a stable, protected form of 6-hydroxy-2-naphthoic acid. The hydrolysis of the acetyl group is a straightforward and high-yielding reaction, making this compound an excellent starting material for syntheses where the free hydroxyl group might interfere with earlier reaction steps or is not commercially available with the desired purity or cost-effectiveness. 6-Hydroxy-2-naphthoic acid is a crucial building block for various APIs due to its modifiable carboxylic acid and hydroxyl functionalities.[1][2]

Pharmaceutical Synthesis Pathways

The naphthalene scaffold is present in over 20 approved drugs, including the NSAID Naproxen. The versatility of intermediates like 6-hydroxy-2-naphthoic acid allows for the synthesis of a diverse range of therapeutic agents.

Synthesis of Nabumetone Intermediate

Nabumetone, a non-steroidal anti-inflammatory drug, can be synthesized from precursors derived from the naphthalene core. While direct synthesis from this compound is not the most common route, a plausible synthetic pathway involves its conversion to a key intermediate. A general overview of a synthetic approach to a Nabumetone precursor starting from 6-hydroxy-2-naphthoic acid is outlined below.

Synthesis of Naproxen

Naproxen is another prominent NSAID with a 2-arylpropionic acid structure. The synthesis of Naproxen often involves the creation of a stereogenic center, and various methods have been developed to achieve high enantiomeric purity. The 6-methoxy-2-naphthyl moiety of Naproxen can be derived from 6-hydroxy-2-naphthoic acid.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 6-Hydroxy-2-naphthoic Acid

This protocol describes the de-acetylation of this compound to yield 6-hydroxy-2-naphthoic acid, a crucial intermediate for further pharmaceutical synthesis.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water, distilled

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the 6-hydroxy-2-naphthoic acid.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-hydroxy-2-naphthoic acid.

-

Dry the purified product under vacuum.

Expected Yield: 85-95%

Protocol 2: Synthesis of 6-Bromo-2-naphthoic Acid from 6-Hydroxy-2-naphthoic Acid

This protocol outlines a two-step process to convert 6-hydroxy-2-naphthoic acid into 6-bromo-2-naphthoic acid, a versatile intermediate for further elaboration.

Step 1: Synthesis of 6-Amino-2-naphthoic Acid

-

In a pressure vessel (autoclave), charge 6-hydroxy-2-naphthoic acid (1.0 mol), water (500 mL), ammonium sulfite (0.74 mol), and 29% aqueous ammonia (3.61 mol).

-

Seal the autoclave and heat to 130°C with stirring.

-

Maintain the reaction at a pressure of approximately 0.6 MPa for 11 hours.

-

Cool the reaction mixture to below 5°C.

-

Open the autoclave, filter the crystalline product, and dry to obtain 6-amino-2-naphthoic acid.

Step 2: Diazotization and Bromination

-

The obtained 6-amino-2-naphthoic acid is subjected to a diazotization reaction.

-

The resulting diazotized compound is then reacted with copper bromide in the presence of an acid to yield 6-bromo-2-naphthoic acid.

| Intermediate Product | Purity | Yield |

| 6-Amino-2-naphthoic acid | 98% | 84% |

| 6-Bromo-2-naphthoic acid | High | High |

Data Presentation

Table 1: Summary of Quantitative Data for Synthetic Steps

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Hydrolysis | This compound | 6-Hydroxy-2-naphthoic acid | NaOH or KOH, HCl | 85-95% (expected) | General Hydrolysis |

| Amination | 6-Hydroxy-2-naphthoic acid | 6-Amino-2-naphthoic acid | NH₃, (NH₄)₂SO₃ | 84% | [3] |

| Bromination | 6-Amino-2-naphthoic acid | 6-Bromo-2-naphthoic acid | Diazotization, CuBr | High | [3] |

Visualizations

Caption: Experimental workflow for the hydrolysis of this compound.

Caption: Synthetic pathways from this compound to NSAIDs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 6-Acetoxy-2-naphthoic acid

Introduction

6-Acetoxy-2-naphthoic acid is an organic compound with a naphthalene backbone, featuring both a carboxylic acid and an acetoxy functional group.[1] It typically appears as a white to off-white crystalline solid and is utilized as an intermediate in the synthesis of pharmaceuticals and other chemical products.[1] Given its application in fields requiring high purity, a reliable analytical method for determining its purity is crucial. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

The molecular formula of this compound is C₁₃H₁₀O₄, with a molecular weight of 230.22 g/mol .[1][2] It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.[1] A key potential impurity in the synthesis of this compound is 6-Hydroxy-2-naphthoic acid, a precursor in its synthesis.[3]

Experimental Protocol

This section outlines the detailed methodology for the HPLC purity analysis of this compound.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is recommended. The following table summarizes the instrumental parameters and chromatographic conditions.

| Parameter | Condition |

| HPLC System | Standard HPLC system with a UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Elution | See Table 2 for the gradient program |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 1: HPLC Instrumentation and Chromatographic Conditions

2. Mobile Phase Gradient Program

A gradient elution is employed to ensure optimal separation of the main component from potential impurities with varying polarities.

| Time (minutes) | % Mobile Phase A (0.1% Phosphoric Acid in Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 70 | 30 |

| 15 | 30 | 70 |

| 17 | 70 | 30 |

| 20 | 70 | 30 |

Table 2: Mobile Phase Gradient Program

3. Reagent and Sample Preparation

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

-

Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Spiked Sample Solution: To demonstrate specificity, a sample solution can be spiked with a known amount of potential impurities, such as 6-Hydroxy-2-naphthoic acid.

4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results and Data Presentation

The described HPLC method is expected to provide good separation between the main peak of this compound and its potential impurities. The following table summarizes the expected retention times and resolution.

| Compound | Expected Retention Time (min) | Resolution (with respect to previous peak) |

| 6-Hydroxy-2-naphthoic acid | ~ 5.8 | - |

| This compound | ~ 9.2 | > 2.0 |

Table 3: Expected Chromatographic Results

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from potential impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a series of standard solutions.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for HPLC purity analysis.

Caption: Experimental workflow for HPLC purity analysis.

Caption: Logical relationship of the purity analysis process.

References

Characterization of 6-Acetoxy-2-naphthoic acid using NMR and IR Spectroscopy: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 6-Acetoxy-2-naphthoic acid, a key intermediate in the synthesis of various pharmaceuticals, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The note outlines the principles of these techniques, provides expected spectral data based on related compounds, and presents standardized experimental protocols for sample preparation and analysis. This guide is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its chemical structure, consisting of a naphthalene core functionalized with both a carboxylic acid and an acetoxy group, requires thorough characterization to ensure the quality and reliability of downstream applications. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups, providing a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete structural elucidation of organic compounds.

Spectroscopic Data

While specific experimental data for this compound is not widely published, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds, such as 2-naphthoic acid and 6-hydroxy-2-naphthoic acid.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene ring, the carboxylic acid proton, and the methyl protons of the acetoxy group. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The chemical shift of the acidic proton can be highly variable and concentration-dependent. |

| Aromatic Protons | 7.2 - 8.5 | Multiplets | The complex splitting patterns arise from spin-spin coupling between adjacent protons on the naphthalene ring. |

| Acetoxy Methyl (-OCOCH₃) | 2.2 - 2.4 | Singlet | A characteristic singlet for the three equivalent methyl protons. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Carbon (-COOH) | 165 - 175 | Typically a weaker signal due to the lack of an attached proton. |

| Ester Carbonyl (-OCOCH₃) | 168 - 172 | Similar to the carboxylic carbon, this quaternary carbon will exhibit a weaker signal. |

| Aromatic Carbons | 110 - 140 | Multiple signals corresponding to the ten carbons of the naphthalene ring. |

| Acetoxy Methyl Carbon (-OCOCH₃) | 20 - 25 | A signal in the aliphatic region corresponding to the methyl group. |

IR Spectroscopy Data

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The broadness is due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Characteristic absorption for the carbonyl group of a carboxylic acid. |

| C=O Stretch (Ester) | 1735 - 1750 | Strong | The ester carbonyl typically absorbs at a higher frequency than the carboxylic acid carbonyl. |

| C-O Stretch (Ester & Acid) | 1000 - 1300 | Strong | Associated with the C-O single bonds. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the methyl group of the acetoxy function. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected for the aromatic ring. |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of solid organic compounds like this compound. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

3.1.2. Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-15 ppm.

3.1.3. Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

3.1.4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol (KBr Pellet Method)

3.2.1. Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3.2.2. Instrument Parameters (FTIR):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Acquire a background spectrum of the empty sample compartment.

3.2.3. Data Acquisition and Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the characterization of this compound.

Conclusion

NMR and IR spectroscopy are indispensable tools for the structural characterization of this compound. By following the detailed protocols and utilizing the provided spectral data tables as a reference, researchers can confidently verify the identity and purity of their synthesized compound. This ensures the quality of starting materials for further research and development in the pharmaceutical and chemical industries.

Application Notes and Protocols for the Reaction Kinetics of 6-Acetoxy-2-naphthoic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetoxy-2-naphthoic acid is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Understanding the reaction kinetics of its formation is crucial for process optimization, yield maximization, and ensuring product quality. These application notes provide a comprehensive overview of the kinetic aspects of the synthesis of this compound, primarily through the acetylation of 6-hydroxy-2-naphthoic acid. Due to a lack of specific kinetic data in the public domain for this exact reaction, this document outlines general principles, proposes experimental protocols based on analogous reactions, and presents hypothetical data for illustrative purposes.

Reaction Pathway

The formation of this compound is typically achieved through the acetylation of 6-hydroxy-2-naphthoic acid. This reaction involves the substitution of the hydrogen atom of the hydroxyl group with an acetyl group. The most common acetylating agent is acetic anhydride, often in the presence of a catalyst.

Caption: General reaction pathway for the formation of this compound.

Experimental Protocols

The following protocols are designed to enable researchers to conduct kinetic studies on the formation of this compound.

Protocol 1: Synthesis and Purification of 6-Hydroxy-2-naphthoic Acid (Precursor)

While 6-hydroxy-2-naphthoic acid is commercially available, this protocol, based on established methods, can be used for its synthesis.[1][2]

Materials:

-

2-Naphthol

-

Potassium hydroxide

-

Carbon dioxide

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Prepare the potassium salt of 2-naphthol by reacting 2-naphthol with a stoichiometric amount of potassium hydroxide in a suitable solvent.

-

Heat the potassium 2-naphthoxide under pressure (e.g., 20-90 psi) in an autoclave.[3]

-

Introduce carbon dioxide into the autoclave and heat the mixture at a controlled temperature (e.g., 170-230°C) for several hours to facilitate carboxylation.[1][2]

-

After the reaction, cool the mixture and dissolve it in water.

-

Acidify the solution with hydrochloric acid to precipitate the crude 6-hydroxy-2-naphthoic acid.

-

Filter the precipitate, wash with water, and recrystallize from an ethanol/water mixture to obtain the purified product.[4]

Protocol 2: Kinetic Study of the Acetylation of 6-Hydroxy-2-naphthoic Acid

This protocol outlines a general method for studying the reaction kinetics.

Materials:

-

6-Hydroxy-2-naphthoic acid

-

Acetic anhydride

-

Catalyst (e.g., sulfuric acid, pyridine)

-

Solvent (e.g., toluene, dimethylformamide)

-

Quenching solution (e.g., ice-cold water)

-

Analytical standards of 6-hydroxy-2-naphthoic acid and this compound

Equipment:

-

Jacketed glass reactor with temperature control

-

Stirrer

-

Sampling device

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Set up the jacketed reactor at the desired temperature.

-

Charge the reactor with a known concentration of 6-hydroxy-2-naphthoic acid and the chosen solvent.

-

Allow the mixture to reach thermal equilibrium.

-

Initiate the reaction by adding a known concentration of acetic anhydride and the catalyst.

-

Start the stirrer and begin timing the reaction.

-

At regular intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a known volume of ice-cold water.

-

Prepare the quenched samples for HPLC analysis by appropriate dilution.

-

Analyze the samples by HPLC to determine the concentrations of the reactant (6-hydroxy-2-naphthoic acid) and the product (this compound).

-

Repeat the experiment at different temperatures and reactant concentrations to determine the rate law and activation energy.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Acetoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 6-acetoxy-2-naphthoic acid, a key intermediate in the synthesis of various chemical and pharmaceutical products.[1] The protocols outlined below are based on established chemical transformations, including the Kolbe-Schmitt reaction and esterification, to ensure high yield and purity suitable for industrial applications.

Synthetic Strategy Overview

The large-scale synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective carboxylation of 2-naphthol to produce 6-hydroxy-2-naphthoic acid. The subsequent step is the acetylation of the hydroxyl group to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

This protocol describes the carboxylation of potassium 2-naphthoxide. The synthesis of 6-hydroxy-2-naphthoic acid from the potassium salt of 2-naphthol can be achieved at temperatures between 170-230°C.[2]

Materials:

-

2-Naphthol

-

Potassium Hydroxide (KOH)

-

Carbon Dioxide (CO₂)

-

Inert, high-boiling point solvent (e.g., paraffin oil)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

-

Water

-

Ethanol for recrystallization

Equipment:

-

High-pressure autoclave reactor with mechanical stirring and temperature control

-

Heating mantle

-

Condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

Formation of Potassium 2-Naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol and a stoichiometric equivalent of potassium hydroxide in an inert, high-boiling point solvent.

-

Dehydration: Heat the mixture under reduced pressure to remove water and form the anhydrous potassium 2-naphthoxide.

-

Carboxylation: Transfer the anhydrous potassium 2-naphthoxide to a high-pressure autoclave. Pressurize the reactor with carbon dioxide to approximately 20-90 psi and heat to 255-280°C with vigorous stirring.[3] Maintain these conditions for several hours until the reaction is complete.

-

Work-up and Isolation: Cool the reaction mixture and cautiously vent the excess CO₂. Dissolve the solid product in hot water.

-

Acidification: Acidify the aqueous solution with hydrochloric or sulfuric acid to a pH of approximately 2-3 to precipitate the crude 6-hydroxy-2-naphthoic acid.

-

Purification: Filter the crude product and wash with water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to obtain pure 6-hydroxy-2-naphthoic acid.[4] Dry the purified product in a vacuum oven.

Process Parameters for Optimization:

| Parameter | Range | Significance |

| Temperature | 255 - 280 °C | Higher temperatures favor the formation of the 6-isomer over the 3-isomer.[3] |

| Pressure | 20 - 90 psi | Affects the rate and yield of the carboxylation reaction.[3] |

| Reaction Time | Several hours | Requires monitoring to ensure complete conversion. |

| Molar Ratio (2-Naphthol:KOH) | 0.8 - 1.2 | A slight excess of 2-naphthol can be beneficial.[3] |

Step 2: Acetylation of 6-Hydroxy-2-naphthoic Acid

This protocol details the esterification of the phenolic hydroxyl group of 6-hydroxy-2-naphthoic acid to form the final product.

Materials:

-

6-Hydroxy-2-naphthoic Acid

-

Acetic Anhydride

-

Acid catalyst (e.g., sulfuric acid) or Base catalyst (e.g., pyridine)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Sodium Bicarbonate solution (for work-up)

-

Water

-

Ethanol or Acetone for recrystallization[1]

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature probe

-

Reflux condenser

-

Addition funnel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: Charge the reactor with 6-hydroxy-2-naphthoic acid and an anhydrous solvent.

-

Addition of Reagents: Add a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid) or a stoichiometric amount of a base like pyridine. Slowly add a slight excess of acetic anhydride to the stirred suspension.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up: Cool the reaction mixture. If an acid catalyst was used, slowly quench with cold water or a saturated sodium bicarbonate solution. If a base catalyst was used, wash the organic layer with dilute acid and then with water.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetone to yield a white to off-white crystalline solid.[1] Dry the final product under vacuum.

Reagent Quantities and Expected Yield:

| Reactant | Molar Ratio | Notes |

| 6-Hydroxy-2-naphthoic Acid | 1.0 | Starting material |

| Acetic Anhydride | 1.1 - 1.5 | Slight excess to ensure complete conversion. |

| Catalyst | Catalytic (acid) or Stoichiometric (base) | Choice of catalyst can affect reaction time and work-up. |

| Expected Yield | >90% | Based on similar acetylation reactions. |

Analytical Characterization

The identity and purity of the synthesized this compound (C₁₃H₁₀O₄, M.W. 230.22 g/mol ) should be confirmed using standard analytical techniques.[1][5]

| Technique | Expected Results |

| HPLC | Purity >98% |

| Melting Point | Consistent with literature values. |

| FTIR (cm⁻¹) | C=O (ester) ~1760, C=O (acid) ~1690, C-O ~1200 |

| ¹H NMR | Peaks corresponding to aromatic protons, carboxylic acid proton, and acetyl methyl protons. |

| ¹³C NMR | Peaks corresponding to naphthalene core, carboxylic acid, and ester carbons. |

Safety and Handling Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

References

- 1. CAS 17295-26-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 3. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 4. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Acetoxy-2-naphthoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Acetoxy-2-naphthoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the two main stages of synthesis: the preparation of the precursor, 6-hydroxy-2-naphthoic acid, and its subsequent acetylation to this compound.

Stage 1: Synthesis of 6-Hydroxy-2-naphthoic Acid

The primary method for synthesizing 6-hydroxy-2-naphthoic acid is the carboxylation of 2-naphthol, often via the Kolbe-Schmitt reaction.

Question 1: My yield of 6-hydroxy-2-naphthoic acid is consistently low. What are the critical factors affecting the yield?

Answer: Low yield in the synthesis of 6-hydroxy-2-naphthoic acid is a common issue. The critical parameters that must be tightly controlled are reaction temperature and carbon dioxide pressure.

-

Temperature: The reaction is highly sensitive to temperature. At temperatures below 255°C, the formation of the undesired isomer, 3-hydroxy-2-naphthoic acid, is favored.[1] Conversely, temperatures at or above 280°C can lead to the formation of tars, which will reduce your overall yield.[1] The optimal temperature range is typically between 260°C and 270°C.[1]

-

Pressure: The carbon dioxide pressure is another crucial factor. Pressures below 40 psi can lead to a decrease in the yield of 6-hydroxy-2-naphthoic acid.[1] However, at pressures exceeding 60 psi, the ratio of the desired 6-hydroxy-2-naphthoic acid to the 3-hydroxy-2-naphthoic acid isomer decreases.[1] The recommended pressure range is between 40 and 60 psi.[1]

-

Reactants: The synthesis involves the carboxylation of the potassium salt of 2-naphthol.[2][3] Ensuring the complete formation of the potassium salt before initiating the carboxylation reaction is essential for high yields.

Question 2: How can I minimize the formation of the 3-hydroxy-2-naphthoic acid isomer?

Answer: Minimizing the formation of the 3-hydroxy-2-naphthoic acid isomer is primarily achieved by optimizing the reaction conditions. The key is to run the reaction under conditions of thermodynamic control, which favors the formation of the more stable 6-hydroxy-2-naphthoic acid. As indicated in the table below, maintaining a temperature between 260°C and 270°C and a CO2 pressure of 40-60 psi is crucial for maximizing the ratio of 6-hydroxy-2-naphthoic acid to 3-hydroxy-2-naphthoic acid.[1]

Data Presentation: Effect of Reaction Conditions on Yield

| Parameter | Condition | Expected Outcome | Reference |

| Temperature | < 255°C | Primarily 3-hydroxy-2-naphthoic acid; ~10% yield of 6-hydroxy-2-naphthoic acid. | [1] |

| 260 - 270°C | Optimal for 6-hydroxy-2-naphthoic acid formation. | [1] | |

| > 280°C | Increased formation of tar-like byproducts. | [1] | |

| CO2 Pressure | < 40 psi | Decreased yield of 6-hydroxy-2-naphthoic acid. | [1] |

| 40 - 60 psi | Optimal for maximizing the ratio of 6- to 3-hydroxy-2-naphthoic acid. | [1] | |

| > 60 psi | Decreased ratio of 6- to 3-hydroxy-2-naphthoic acid. | [1] |

Stage 2: Acetylation of 6-Hydroxy-2-naphthoic Acid

This stage involves the O-acetylation of the phenolic hydroxyl group of 6-hydroxy-2-naphthoic acid using an acetylating agent like acetic anhydride or acetyl chloride.

Question 3: What are the common side reactions during the acetylation of 6-hydroxy-2-naphthoic acid, and how can I avoid them?

Answer: The acetylation of phenols like 6-hydroxy-2-naphthoic acid can lead to side reactions that reduce the yield of the desired product, this compound.

-

C-acylation (Fries Rearrangement): This is an electrophilic aromatic substitution on the naphthalene ring, yielding an aryl ketone. This side reaction is typically promoted by Lewis acids (e.g., AlCl3) and higher temperatures. To favor O-acylation, avoid the use of strong Lewis acid catalysts. Base-catalyzed or acid-catalyzed (protonic acids) reactions generally favor O-acylation.[4]

-

Hydrolysis of Reagents: Acetic anhydride and acetyl chloride are susceptible to hydrolysis. Ensure that all glassware is dry and use anhydrous solvents to prevent the consumption of your acetylating agent.

Question 4: What are the recommended catalysts and reaction conditions for the O-acetylation of 6-hydroxy-2-naphthoic acid?

Answer: The choice of catalyst and conditions is critical for a successful O-acetylation.

-

Base Catalysis: Deprotonation of the phenol with a base increases its nucleophilicity, promoting O-acylation. Common bases include pyridine or triethylamine.

-

Acid Catalysis: Protonic acids can activate the acetylating agent, increasing its electrophilicity. Heteropoly acids have been shown to be effective and environmentally friendly catalysts for the acetylation of phenols.[5]

-

Solvent-Free Conditions: Acetylation reactions can often be performed using an excess of acetic anhydride as both the acetylating agent and the solvent. This can lead to high yields and simplifies the workup.[6]

-

Mild Conditions: Many efficient acetylation procedures are carried out at room temperature, which helps to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-2-naphthoic Acid

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction.

-

Preparation of Potassium 2-Naphthoxide: In a suitable pressure reactor, dissolve 2-naphthol in a suitable high-boiling point solvent or flux. Add a stoichiometric amount of potassium hydroxide and heat the mixture to dehydrate it completely.

-

Carboxylation: Purge the reactor with carbon dioxide. Seal the reactor and pressurize it with carbon dioxide to 40-60 psi. Heat the reaction mixture to 260-270°C with vigorous stirring.[1]

-

Monitoring the Reaction: Monitor the reaction by taking aliquots and analyzing the ratio of 6-hydroxy-2-naphthoic acid to 3-hydroxy-2-naphthoic acid.

-

Workup: Once the desired ratio is achieved, cool the reactor. Dissolve the reaction mixture in water and acidify with a strong acid (e.g., HCl) to a pH of 1-3 to precipitate the product.[7]

-

Purification: Collect the crude product by filtration. The crude material can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8]

Protocol 2: Synthesis of this compound

This protocol describes a general method for the acetylation of 6-hydroxy-2-naphthoic acid.

-

Reaction Setup: In a dry round-bottom flask, suspend 6-hydroxy-2-naphthoic acid in acetic anhydride.

-

Catalysis: Add a catalytic amount of a suitable catalyst. For a base-catalyzed reaction, a few drops of pyridine can be used. For an acid-catalyzed reaction, a small amount of a solid acid catalyst like a heteropoly acid can be added.[5]

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water to quench the excess acetic anhydride and precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization.

Visualizations

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield

Caption: Troubleshooting decision tree for low yield of this compound.

O-acylation vs. C-acylation

Caption: Competing pathways of O-acylation and C-acylation.

References

- 1. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

Technical Support Center: Purification of Crude 6-Acetoxy-2-naphthoic Acid by Recrystallization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-Acetoxy-2-naphthoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The melting point of pure this compound is in the range of 221-224°C. A broad or depressed melting point of your recrystallized product often indicates the presence of impurities.

Q2: What are suitable solvents for the recrystallization of this compound?

A2: Ethanol, or a mixed solvent system of ethanol and water, is a commonly effective choice. Acetone and ethyl acetate can also be considered. The ideal solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities, assuming the synthesis is from 6-Hydroxy-2-naphthoic acid, include unreacted 6-Hydroxy-2-naphthoic acid (melting point: 240-250°C), residual acetylating agent (e.g., acetic anhydride), and byproducts such as acetic acid.

Q4: My recrystallized product is still colored. How can I remove the color?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration. Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Q5: After cooling, no crystals have formed. What should I do?

A5: This is a common issue that can be resolved by several methods. The solution may be too dilute; in which case, you can boil off some solvent to increase the concentration. If the solution is saturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Crystal Yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization occurred during hot filtration. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Ensure the flask is cooled in an ice bath for at least 30 minutes.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |

| Oily Product Forms Instead of Crystals | - The melting point of the crude solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Add more solvent to the hot solution and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.- If impurities are the issue, an initial purification by another method may be necessary. |

| Crystals Form Too Quickly | - The solution is highly supersaturated.- The solution was cooled too rapidly. | - Reheat the solution and add a small amount of additional hot solvent.- Allow the solution to cool slowly on a benchtop before placing it in an ice bath. |

| Recrystallized Product has a Low or Broad Melting Point | - The crystals are not fully dry.- The product is still impure. | - Ensure the crystals are thoroughly dried under vacuum.- Repeat the recrystallization process. Consider using a different solvent system. |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and gently heating in a water bath to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-